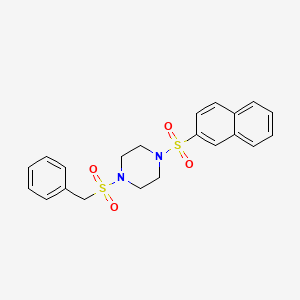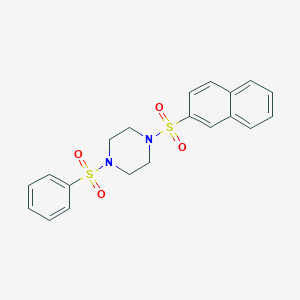![molecular formula C13H19N3O5S2 B3468230 N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468230.png)
N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Vue d'ensemble
Description
N-(4-{[4-(methylsulfonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MS-275 and is a histone deacetylase inhibitor.
Mécanisme D'action
MS-275 works by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, MS-275 increases the acetylation of histones, which leads to the activation of genes that are involved in various cellular processes. This mechanism of action is responsible for the anticancer properties of MS-275.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. MS-275 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Furthermore, MS-275 has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may explain its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments. It has a high potency and selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cellular processes. Furthermore, MS-275 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of MS-275 is that it has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
For the study of MS-275 include the development of more potent and selective HDAC inhibitors, the study of its role in the immune system, and the development of new therapies for neurodegenerative diseases.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anticancer properties and has been used in the treatment of various types of cancer. MS-275 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, MS-275 has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-11(17)14-12-3-5-13(6-4-12)23(20,21)16-9-7-15(8-10-16)22(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZBIQRIASUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468158.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B3468165.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-(2-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468176.png)
![1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468177.png)
![1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)

![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3468217.png)
![N-[4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468227.png)
![1-benzoyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468233.png)